molecular formula C20H18N2O4 B3121823 3-nitro-4-(4-phenylpiperidino)-2H-chromen-2-one CAS No. 294853-41-1

3-nitro-4-(4-phenylpiperidino)-2H-chromen-2-one

Cat. No. B3121823
CAS RN: 294853-41-1
M. Wt: 350.4 g/mol
InChI Key: GXZKNYKEBWZFCA-UHFFFAOYSA-N
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Description

3-nitro-4-(4-phenylpiperidino)-2H-chromen-2-one, also known as NPC1161B, is a synthetic compound that has been of significant interest in scientific research due to its potential use in treating various diseases. This compound belongs to the class of chromenone derivatives and has been found to exhibit a wide range of pharmacological properties, including anti-inflammatory, anti-cancer, and anti-viral activities.

Scientific Research Applications

Nitro Compounds in the Atmosphere

Nitrophenols, related to the nitro component of the specified compound, are significant in atmospheric science due to their formation from combustion processes and secondary formation in the atmosphere. These compounds, including the mechanisms of their atmospheric reactions, play a crucial role in environmental chemistry and pollution studies. For example, Harrison et al. (2005) review the atmospheric occurrence of nitrophenols, emphasizing the need for further research to understand their environmental impact and formation processes (Harrison et al., 2005).

Chromen-6-ones in Synthetic Chemistry

Chromen-6-ones, closely related to the chromen-2-one structure in the specified compound, are of considerable pharmacological importance and serve as core structures in secondary metabolites. Mazimba (2016) reviews synthetic procedures for chromen-6-ones, highlighting their significance in drug development and synthetic chemistry (Mazimba, 2016).

Applications in Photocatalysis and Environmental Remediation

Graphitic carbon nitride (g-C3N4) based nanocomposites, while not directly linked to the compound , exemplify the application of nitrogen-containing compounds in photocatalysis for environmental purification and energy generation. Zhao et al. (2018) review the progress in 2D g-C3N4 photocatalysts, indicating potential applications in solar energy conversion and environmental remediation (Zhao et al., 2018).

Environmental Impact and Nitrous Oxide Emissions

Studies on nitrous oxide (N2O) emissions from aquaculture and other sources demonstrate the environmental significance of nitrogen-based compounds. Hu et al. (2012) estimate N2O emissions from aquaculture, underscoring the environmental challenges associated with nitrogen management in agricultural practices (Hu et al., 2012).

properties

IUPAC Name

3-nitro-4-(4-phenylpiperidin-1-yl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4/c23-20-19(22(24)25)18(16-8-4-5-9-17(16)26-20)21-12-10-15(11-13-21)14-6-2-1-3-7-14/h1-9,15H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXZKNYKEBWZFCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC=CC=C2)C3=C(C(=O)OC4=CC=CC=C43)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401202522
Record name 3-Nitro-4-(4-phenyl-1-piperidinyl)-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401202522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-nitro-4-(4-phenylpiperidino)-2H-chromen-2-one

CAS RN

294853-41-1
Record name 3-Nitro-4-(4-phenyl-1-piperidinyl)-2H-1-benzopyran-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=294853-41-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Nitro-4-(4-phenyl-1-piperidinyl)-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401202522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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